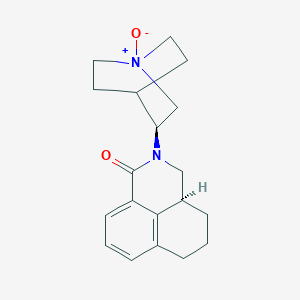

帕洛诺司琼 N-氧化物

描述

Synthesis Analysis

The synthesis of Palonosetron Hydrochloride, and subsequently its metabolites such as N-Oxide, involves complex chemical processes starting from basic chemical entities. For instance, starting from 1,2,3,4-tetrahydro-1-naphthoic acid, Palonosetron Hydrochloride is prepared through a series of steps including resolution, amination, reduction, cyclization, and salt formation (Zheng Deqiang, L. Wentao, & Z. Ling, 2010). Another method involves the reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride with 3-quinuclidinone hydrochloride followed by subsequent reduction, resolution, catalytic hydrogenation, and cyclization with triphosgene (S. Kai, 2009).

Molecular Structure Analysis

Palonosetron's efficacy is partially due to its unique molecular interactions with the 5-HT3 receptor. High-resolution structural analysis of Palonosetron bound to a model of the 5-HT3 receptor binding site has revealed that it forms a tight and effective wedge in the binding pocket, facilitated by its rigid tricyclic ring structure and interactions with binding site residues (K. Price, Reidun K. Lillestøl, C. Ulens, & S. C. Lummis, 2016).

Chemical Reactions and Properties

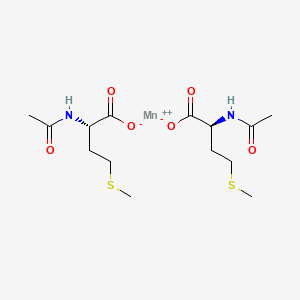

Palonosetron undergoes metabolic reactions in the human body to form its N-Oxide metabolite, among others. The pharmacokinetics of Palonosetron and its metabolites have been thoroughly studied, showing that systemic exposure to Palonosetron generally increases with dose, but its pharmacokinetics appear to be dose-independent, suggesting no dose adjustment is required in different populations (R. Stoltz, J. Cyong, Ajit K. Shah, & S. Parisi, 2004).

Physical Properties Analysis

The stability-indicating LC method for determining Palonosetron Hydrochloride, its related compounds, and degradation products, has provided insights into the physical properties of Palonosetron and its metabolites. These methods can detect the N-Oxide metabolite among others, highlighting the stability and degradation patterns of Palonosetron under various conditions (M. Vishnu Murthy, K. Srinivas, Ramesh Kumar, & K. Mukkanti, 2011).

Chemical Properties Analysis

The chemical properties of Palonosetron, including its interactions with the 5-HT3 receptor, are central to its antiemetic effect. Palonosetron's distinct pharmacological characteristics, such as high binding affinity and a long half-life, contribute to its effective blockade of the 5-HT3 receptor, preventing nausea and vomiting associated with chemotherapy (S. Grunberg & J. Koeller, 2003). Its unique interactions with the receptor, including allosteric binding and positive cooperativity, differentiate it from other 5-HT3 receptor antagonists and explain its prolonged inhibitory effect on receptor function, which may extend to its N-Oxide metabolite (C. Rojas, M. Stathis, A. Thomas, Edward B. Massuda, J. Alt, Jie Zhang, Edward Rubenstein, S. Sebastiani, S. Cantoreggi, S. Snyder, & B. Slusher, 2008).

科学研究应用

药代动力学和安全性评估:帕洛诺司琼是一种选择性 5-HT3 受体拮抗剂,被批准用于预防急性及延迟性化疗引起的恶心和呕吐。一项研究发现,静脉注射帕洛诺司琼在广泛的剂量范围内耐受性良好。对帕洛诺司琼及其 N-氧化物代谢物 M9 的药代动力学进行了评估,结果显示日本受试者无需剂量调整(Stoltz, Cyong, Shah, & Parisi, 2004)。

预防化疗引起的恶心和呕吐的疗效:帕洛诺司琼在预防化疗引起的恶心和呕吐的 II 期试验中显示出疗效。一项 III 期试验证实了帕洛诺司琼在预防中度致吐化疗后急性和延迟性化疗引起的恶心和呕吐方面的疗效和安全性(Eisenberg et al., 2003)。

帕洛诺司琼盐酸盐稳定性指示液相色谱法:一项研究开发并验证了一种反相高效液相色谱法,用于定量测定帕洛诺司琼盐酸盐、其相关化合物和降解产物。该方法可以分析降解样品并识别可能的结构鉴定,包括帕洛诺司琼的 N-氧化物代谢物(Vishnu Murthy, Srinivas, Kumar, & Mukkanti, 2011)。

帕洛诺司琼与 5-HT3 受体的独特分子相互作用:帕洛诺司琼因触发 5-HT3 受体内化并导致受体功能长期抑制而闻名。与其他 5-HT3 受体拮抗剂相比,这种独特的相互作用可以解释观察到的临床疗效差异(Rojas 等人,2010 年)。

在肿瘤学中的作用:帕洛诺司琼作为肿瘤学中的止吐剂和止吐药非常有效。其独特的药理学特征,包括半衰期长和高结合亲和力,使其有别于其他 5-HT3 受体拮抗剂。它显示出对化疗引起的恶心和呕吐的更优异和更持久的保护作用(Aapro, 2007)。

作用机制

Target of Action

Palonosetron N-Oxide, like its parent compound Palonosetron, is a highly specific and selective antagonist of the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract . The 5-HT3 receptors play a crucial role in the induction of vomiting .

Mode of Action

Palonosetron N-Oxide exerts its antiemetic activity by blocking serotonin on the 5-HT3 receptors . This blocking action occurs both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . By inhibiting these receptors, Palonosetron N-Oxide prevents the activation of the vomiting reflex.

Biochemical Pathways

The primary biochemical pathway involved in the action of Palonosetron N-Oxide is the serotonin (5-HT) pathway . Serotonin released from the enterochromaffin cells of the small intestine is known to initiate a vomiting reflex when chemotherapy is administered. By blocking the 5-HT3 receptors, Palonosetron N-Oxide prevents this reflex, thereby mitigating chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

The pharmacokinetics of Palonosetron N-Oxide is expected to be similar to that of Palonosetron. Palonosetron is well absorbed with an oral bioavailability of 97% . It is metabolized in the liver, with approximately 50% of the drug undergoing metabolism. The enzymes CYP2D6, CYP3A4, and CYP1A2 are involved in its metabolism, leading to the formation of relatively inactive metabolites, including N-oxide-palonosetron . The elimination half-life of Palonosetron is approximately 40-50 hours , and it is excreted primarily via the kidneys .

未来方向

Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for Palonosetron N-Oxide as well.

属性

IUPAC Name |

(3aS)-2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQIWUDYGYXXEA-BGAFOXLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4C[N+]5(CCC4CC5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palonosetron N-Oxide | |

CAS RN |

813425-83-1 | |

| Record name | Palonosetron N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0813425831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((3aS)-1-oxo-2-((3S)-Quinuclidin-3-yl]-2,3,3a,4,5,6,-hexahydro-1H-Benzo[de]Soquinoline-1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIV4QW9F6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

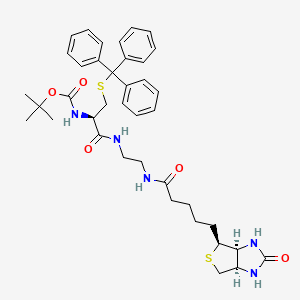

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)